Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate
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Overview
Description
Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration. This process can be carried out in a one-pot method using N,N′-dimethylacetamide as a solvent, which significantly reduces the overall synthesis time and avoids the isolation of intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: The compound is explored for its use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, leading to the death of the pathogen. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate include other oxadiazoles, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
This compound is unique due to its specific structure and properties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as an anti-infective agent make it a valuable compound for research and development.
Properties
Molecular Formula |
C3H3KN2O4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
potassium;5-oxo-1,2,4-oxadiazolidine-3-carboxylate |
InChI |
InChI=1S/C3H4N2O4.K/c6-2(7)1-4-3(8)9-5-1;/h1,5H,(H,4,8)(H,6,7);/q;+1/p-1 |
InChI Key |
CKRGPFWUCCSEAD-UHFFFAOYSA-M |
Canonical SMILES |
C1(NC(=O)ON1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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